[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde is a heterocyclic compound with a molecular formula of C7H5N3O. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene under microwave conditions at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis method mentioned above demonstrates the potential for scalable production due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted derivatives .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde has numerous applications in scientific research, particularly in medicinal chemistry. It is used as a building block for synthesizing compounds with potential biological activities, including:
RORγt inverse agonists: These compounds have applications in treating autoimmune diseases.
PHD-1 inhibitors:
JAK1 and JAK2 inhibitors: These compounds are used in the treatment of inflammatory diseases.
Cardiovascular and metabolic disorders: Compounds derived from this compound are used in the treatment of cardiovascular disorders and type 2 diabetes.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, as RORγt inverse agonists, these compounds bind to the RORγt receptor, inhibiting its activity and modulating the immune response . As PHD-1 inhibitors, they inhibit the activity of prolyl hydroxylase domain-containing protein 1, which plays a role in the regulation of hypoxia-inducible factors .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde: Another similar compound with the aldehyde group at a different position.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its position-specific functional groups allow for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAFKIOLXGCKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-09-0 |
Source
|
Record name | [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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